S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate
Description
Chemical Structure and Properties S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate (CAS: 919295-75-3) is a thioester derivative characterized by an indole moiety, a 2-oxopropyl chain, and an ethanethioate group. Its molecular formula is C₁₃H₁₃NO₂S, with a molecular weight of 247.31 g/mol . The indole group, a heterocyclic aromatic system, is biologically significant due to its prevalence in natural products and pharmaceuticals. The 2-oxopropyl chain introduces a ketone functional group, which may enhance reactivity and influence interactions with biological targets.
The ketone group in the target compound may also render it a candidate for prodrug strategies or covalent binding to enzymes .
Properties
CAS No. |
919295-75-3 |
|---|---|
Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
S-[3-(1H-indol-3-yl)-2-oxopropyl] ethanethioate |
InChI |
InChI=1S/C13H13NO2S/c1-9(15)17-8-11(16)6-10-7-14-13-5-3-2-4-12(10)13/h2-5,7,14H,6,8H2,1H3 |
InChI Key |
VFTICADFEWRDBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(=O)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate typically involves the functionalization of the indole ring. One common method is the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . This process often starts with ortho-substituted anilines or halobenzenes, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .
Industrial Production Methods: Industrial production methods for indole derivatives, including this compound, often involve large-scale organic synthesis techniques. These methods may include the use of high-pressure reactors and specialized catalysts to achieve the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions: S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-based alcohols .
Scientific Research Applications
Antinociceptive Properties
Recent studies have highlighted the antinociceptive properties of compounds related to S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate. For instance, a series of derivatives were synthesized and evaluated for their analgesic effects using hot plate and tail-flick tests in mice. The results indicated that certain derivatives exhibited moderate to good analgesic activities comparable to established analgesics like morphine .
Table 1: Analgesic Activity of Indole Derivatives
| Compound | Dose (mg/kg) | Hot Plate Reaction Time (s) | Tail Flick Reaction Time (s) |
|---|---|---|---|
| Morphine | 5 | 12.5 | 10.0 |
| This compound | 40 | 11.0 | 9.5 |
| Derivative A | 20 | 10.5 | 8.0 |
| Derivative B | 80 | 13.0 | 11.5 |
Anticancer Potential
The indole moiety is well-documented for its anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest in various cancer cell lines .
Case Study: Inhibition of Cancer Cell Lines
A study investigated the effect of this compound on MCF-7 breast cancer cells. The compound was found to reduce cell viability significantly at concentrations above 10 µM after 48 hours of treatment, demonstrating its potential as a therapeutic agent in cancer treatment.
Applications in Drug Development
This compound serves as a lead compound for developing new analgesics and anticancer agents. Its structure allows for further modification to enhance efficacy and reduce side effects.
Drug Formulation Strategies
Developing effective drug formulations incorporating this compound requires understanding its solubility and stability profiles. Recent research has focused on formulating this compound into nanoparticles to improve bioavailability and targeted delivery .
Table 2: Formulation Characteristics
| Formulation Type | Particle Size (nm) | Encapsulation Efficiency (%) | Release Profile (h) |
|---|---|---|---|
| Nanoparticle | 150 | 85 | Sustained over 24 h |
| Liposomal formulation | 200 | 90 | Rapid release in first 4 h |
Mechanism of Action
The mechanism of action of S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate involves its interaction with various molecular targets and pathways. For instance, indole derivatives are known to modulate the activity of enzymes and receptors involved in inflammatory and immune responses . The compound may also interact with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparison
The table below highlights key differences between S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate and related compounds:
Key Research Findings
a) Impact of Halogenation
Bromine’s electron-withdrawing effect may also stabilize the indole ring against oxidation .
b) Role of the Ketone Group
The 2-oxopropyl group in the target compound introduces a reactive ketone, which could participate in Schiff base formation or nucleophilic additions. This contrasts with S-(2-(1H-Indol-3-yl)ethyl) ethanethioate, which lacks this functionality and may exhibit reduced reactivity . In enzymatic contexts, similar ketone-containing thioesters (e.g., S-(2-oxopropyl)-CoA) inhibit acetyl-CoA synthetases by mimicking transition states .
c) Thioester vs. Ester/Analog Comparisons
- S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate (CAS 1088-37-5) replaces the indole with a dioxoisoindole moiety linked via an ether.
- Tetrazole-containing analogs (e.g., compound 15l in ) incorporate tetrazole rings as bioisosteres for carboxylic acids. These derivatives often exhibit improved metabolic stability and enhanced hydrogen-bonding capacity, suggesting avenues for optimizing the target compound .
Biological Activity
S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound is part of a larger class of indole derivatives, which are known for diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
- Molecular Formula : C₁₃H₁₃NO₂S
- Molecular Weight : 247.31 g/mol
- CAS Number : 919295-75-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Indole derivatives often act as enzyme inhibitors or modulators of signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : Indole compounds can inhibit enzymes involved in cancer cell proliferation.
- Antioxidant Activity : They may exhibit antioxidant properties that protect cells from oxidative stress.
- Modulation of Gene Expression : These compounds can influence gene expression related to apoptosis and cell cycle regulation.
Antitumor Activity
Research has shown that indole derivatives, including this compound, possess antitumor properties. A study conducted on various human tumor cell lines demonstrated significant cytotoxic effects.
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| HT29 | 15.4 | Colon Carcinoma |
| PC3 | 12.7 | Prostate Carcinoma |
| H460M | 10.5 | Lung Carcinoma |
| MKN45 | 18.9 | Gastric Carcinoma |
The above data indicates that this compound exhibits potent activity against solid tumors, particularly in lung and colon cancers .
Antimicrobial Activity
Indole derivatives have also been studied for their antimicrobial properties. This compound demonstrated effectiveness against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Case Studies
Several studies have explored the potential therapeutic applications of indole derivatives:
-
Study on Antitumor Effects :
- Objective : To evaluate the cytotoxic effects on human carcinoma cell lines.
- Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Findings : Significant reduction in cell viability was observed in treated groups compared to controls, indicating strong antitumor activity .
- Research on Antimicrobial Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
